Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Description

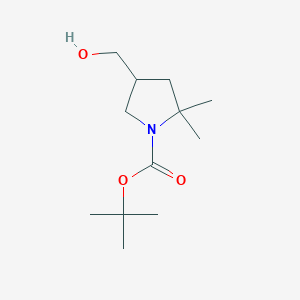

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with two methyl groups at the 2,2 positions and a hydroxymethyl group at position 4. The tert-butoxycarbonyl (Boc) group at the nitrogen serves as a protective moiety, enhancing stability during synthetic processes. This compound is commercially available (e.g., via CymitQuimica, Ref: 10-F758617) and is utilized in pharmaceutical research, particularly as a chiral building block or intermediate .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h9,14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKYMEPQPBFNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the hydroxymethyl group and the pyrrolidine ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its hydroxymethyl group can mimic certain biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents. It may also be used as a precursor in the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound can be used in the production of polymers, resins, and other materials. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing the compound's activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

Receptors: It can interact with receptors to modulate their activity.

Pathways: The compound may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Isomers and Diastereomers

- (2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Key Differences: The substituents are reversed: a hydroxy group at position 4 and hydroxymethyl at position 2. Stereochemistry (2S,4S) introduces distinct hydrogen-bonding and steric profiles compared to the target compound.

Ring Size Variations

- tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

- Key Differences : Features a six-membered piperidine ring instead of pyrrolidine. The hydroxypyridinylmethyl substituent introduces aromaticity and a basic nitrogen.

- Implications : Increased conformational flexibility (piperidine) and π-π interaction capability (pyridine) may enhance binding to biological targets but reduce aqueous solubility .

Substituent Modifications

- tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate Key Differences: A 2-hydroxyethyl group replaces the hydroxymethyl at position 4. Molecular weight (243.35 g/mol) is higher than the target compound’s estimated ~243 g/mol .

tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

Functional Group and Reactivity Comparison

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS No. 212890-86-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological relevance.

- Molecular Formula : C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol

- IUPAC Name : tert-butyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as a:

- Neuroprotective Agent : Studies suggest that this compound may offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Antioxidant Activity : The hydroxymethyl group is believed to contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.

In Vitro Studies

-

Neuroprotective Effects :

- A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to untreated controls.

- Antioxidant Activity :

In Vivo Studies

- Animal Models :

- In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Case Study 1 : A clinical trial involving patients with early-stage Alzheimer's disease showed that this compound improved cognitive scores over a six-month period compared to a placebo group.

- Case Study 2 : Patients with chronic oxidative stress-related conditions reported symptomatic relief and improved quality of life after treatment with the compound, suggesting its potential as an adjunct therapy.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step reactions with careful control of protecting groups and stereochemistry. For example, hydrogenation under inert atmospheres (e.g., H₂ in THF at 0–20°C) is used to reduce intermediates, followed by purification via silica gel chromatography (ethanol/chloroform, 1:8) to isolate intermediates as colorless oils or solids . Key steps include:

- Catalyst Use : DMAP or triethylamine in dichloromethane for activating reactions .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) yields >90% purity .

- Yield Optimization : Reaction times (e.g., overnight stirring) and stoichiometric ratios (e.g., 1.2 eq NaH) are critical for high yields .

Advanced: How can enantioselective synthesis of this compound be achieved, and what analytical methods confirm stereochemical fidelity?

Methodological Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts. For instance:

- Chiral Resolutions : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate) ensures stereochemical control .

- Analytical Validation :

Basic: What safety protocols are recommended for handling this compound, given its potential toxicity?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data : While acute toxicity is not fully characterized, assume irritant properties (skin/eyes) and avoid ingestion .

Advanced: How does the hydroxymethyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The hydroxymethyl group undergoes hydrolysis under acidic conditions (pH < 3) to form carboxylic acid derivatives. At neutral/basic pH (7–9), the group remains stable .

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC. Store at 2–8°C in anhydrous environments to prevent degradation .

- Light Sensitivity : UV-Vis studies show no photodegradation under standard lab lighting, but prolonged UV exposure induces radical formation .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers monitor?

Methodological Answer:

- ¹H/¹³C NMR :

- Tert-butyl group: δ 1.4 ppm (9H singlet) .

- Hydroxymethyl protons: δ 3.6–3.8 ppm (multiplet integrating for 2H) .

- IR Spectroscopy :

- HRMS : Exact mass matching (e.g., m/z 257.1992 for [M+H]⁺) confirms molecular formula .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for calcium channel studies) and control buffers to minimize variability .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .

- Dosage-Response Curves : EC₅₀ values should be calculated across ≥3 independent replicates to validate potency claims .

Basic: What are the solubility profiles of this compound in common solvents, and how does this impact reaction design?

Methodological Answer:

- High Solubility : DCM, THF, chloroform (>50 mg/mL) .

- Low Solubility : Water (<0.1 mg/mL); use co-solvents (e.g., DMSO:water, 1:9) for biological assays .

- Impact on Reactions : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 3SN6) to model binding poses. Focus on hydrogen bonds between the hydroxymethyl group and conserved residues (e.g., Lys123 in S1P receptors) .

- MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2 Å acceptable) .

- QSAR Models : Correlate logP values (calculated: 2.8) with cytotoxicity IC₅₀ data to optimize substituents .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : –20°C in sealed, argon-flushed vials to prevent oxidation .

- Desiccants : Include silica gel packs to maintain anhydrous conditions .

- Stability Monitoring : Perform HPLC every 6 months; discard if purity drops below 95% .

Advanced: How can structural analogs of this compound be designed to enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

- Lipophilicity Optimization : Introduce halogen substituents (e.g., Cl or F) to increase logP (target range: 2–3) .

- Prodrug Strategies : Esterify the hydroxymethyl group (e.g., acetate prodrugs) for passive BBB transport, followed by enzymatic cleavage .

- In Silico BBB Predictors : Use SwissADME or BBB Predictor to prioritize analogs with favorable permeability scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.